6-Amino-5-methoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-methoxypicolinamide is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of picolinamide, characterized by the presence of an amino group at the 6th position and a methoxy group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methoxypicolinamide typically involves the reaction of 2-chloro-5-nitropyridine with methylamine and methyl chloroformate. The reaction proceeds under controlled conditions to yield the desired product . The process involves several steps, including nitration, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-methoxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-Amino-5-methoxypicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Amino-5-methoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
6-Aminonicotinamide: A monocarboxylic acid amide with similar structural features but different biological activities.
5-Methoxypicolinamide: Lacks the amino group at the 6th position, resulting in different chemical properties and applications.
Uniqueness: 6-Amino-5-methoxypicolinamide is unique due to the presence of both amino and methoxy groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
6-amino-5-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-3-2-4(7(9)11)10-6(5)8/h2-3H,1H3,(H2,8,10)(H2,9,11) |
InChI Key |
FVUVFJBZKPRDCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.